molecular formula C20H22N4O4S2 B2918818 4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide CAS No. 689767-47-3

4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2918818
CAS No.: 689767-47-3
M. Wt: 446.54
InChI Key: NFBNCEKKCQUGSP-UHFFFAOYSA-N
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Description

4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinazolinone core modified with a morpholine substituent and a sulfanylidene (C=S) group. The compound’s structure combines a benzenesulfonamide moiety linked via an ethyl chain to a quinazolinone ring system. The morpholine group at position 6 and the sulfanylidene at position 2 distinguish it from related analogs.

Properties

IUPAC Name

4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S2/c21-30(26,27)16-4-1-14(2-5-16)7-8-24-19(25)17-13-15(23-9-11-28-12-10-23)3-6-18(17)22-20(24)29/h1-2,4-5,15,17-18H,3,6-13H2,(H,22,29)(H2,21,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRGTMHSWKYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that integrates morpholine and quinazoline structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H33N5O5S2C_{26}H_{33}N_{5}O_{5}S_{2} with a molecular weight of approximately 559.7 g/mol. The structure includes a sulfonamide group which is known for its biological significance.

PropertyValue
Molecular FormulaC26H33N5O5S2C_{26}H_{33}N_{5}O_{5}S_{2}
Molecular Weight559.7 g/mol
IUPAC Name6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
CAS Number689769-71-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cardiovascular effects and potential anti-inflammatory properties.

Cardiovascular Effects

A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that compounds similar to This compound could significantly decrease coronary resistance and perfusion pressure. This suggests potential applications in treating conditions such as hypertension and heart failure .

The compound’s mechanism may involve interaction with calcium channels. Theoretical docking studies have shown that sulfonamide derivatives can bind to calcium channel proteins, influencing vascular tone and cardiac output .

Case Studies

  • Study on Perfusion Pressure : In an experimental setup involving isolated rat hearts, it was found that the compound reduced perfusion pressure in a time-dependent manner compared to control groups. This indicates a possible vasodilatory effect which could be beneficial in managing cardiac conditions .
  • Pharmacokinetic Parameters : The pharmacokinetic profile of the compound was assessed using computational models (ADME/PK). Results indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of This compound , it is useful to compare it with other sulfonamide derivatives:

Compound NameBiological ActivityMechanism of Action
4-(2-aminoethyl)benzenesulfonamideDecreased coronary resistanceCalcium channel inhibition
2-hydrazinocarbonyl-benzenesulfonamideAntihypertensive effectsEndothelin receptor inhibition
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionEnzyme inhibition

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound employs a tetrahydroquinazolinone core, which confers conformational rigidity compared to the dihydroquinazolinone in compound 1d . Compounds 3o/p utilize a benzimidazole core, which is more planar and electronically distinct, favoring interactions with proton-coupled targets (e.g., proton pump inhibitors) .

Substituent Effects: The morpholinyl group in the target compound is directly attached to the quinazolinone ring, while in 3o/p, it is part of a propoxy chain. This positional difference impacts solubility and spatial accessibility to biological targets.

Linker Variations :

  • The ethyl linker in the target compound provides greater flexibility compared to the rigid ethenyl group in 1d , which may influence pharmacokinetic properties like membrane permeability .

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